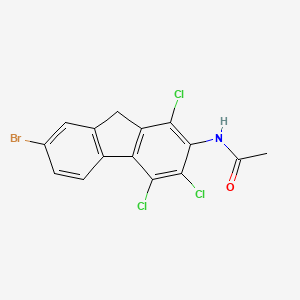

Acetamide,3,4-trichlorofluoren-2-yl)-

Description

Overview of Fluorene (B118485) and Acetamide (B32628) Scaffold Significance in Chemical Sciences

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in various fields of chemical science. Its rigid, planar structure and extensive π-conjugation impart unique photophysical and electronic properties. ogc.co.jpmdpi.com Consequently, fluorene derivatives are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs), semiconductors, and organic dyes. thieme-connect.de In medicinal chemistry, the fluorene moiety is present in a range of biologically active molecules, demonstrating potential as anticancer, antiviral, and antimalarial agents. researchgate.net The reactivity of the C-9 position on the fluorene ring is a key feature, allowing for extensive functionalization and the synthesis of a diverse array of derivatives with tailored properties. thieme-connect.deresearchgate.net

The acetamide group (CH₃CONH₂) is one of the simplest amides and a fundamental functional group in organic chemistry. vedantu.comallen.in Its significance lies in its versatility; it serves as a valuable precursor in the synthesis of numerous organic compounds and is widely used as a polar solvent and plasticizer. patsnap.comwikipedia.org In medicinal chemistry, the acetamide scaffold is a common feature in many pharmaceutical drugs, contributing to a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govgalaxypub.conih.gov The amide bond is crucial in peptide chemistry, and the ability of the acetamide group to form hydrogen bonds plays a significant role in molecular interactions and drug design. patsnap.comtaylorandfrancis.com The conjugation of acetamide moieties with other scaffolds is a widely used strategy to develop new therapeutic agents. nih.govnih.govresearchgate.net

Contextualization of Halogenated Fluorene-Acetamide Structures

The introduction of halogen atoms onto organic scaffolds can profoundly alter their physicochemical properties. In medicinal chemistry, halogenation is a common strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. researchgate.net Fluorine, in particular, is frequently incorporated into drug candidates for these reasons.

Halogenated fluorene derivatives have been synthesized and studied for various applications. For instance, halogen-substituted 9-fluorenones can be obtained through aerobic oxidation, and these compounds serve as versatile intermediates in organic synthesis. researchgate.net The synthesis of halogenated fluorene derivatives with controlled substitution patterns is an active area of research, aiming to fine-tune their electronic and material properties. google.comresearchgate.net

Similarly, halogenated acetamides are important building blocks and intermediates. N-substituted chloroacetamides, for example, are reactive precursors for synthesizing a wide range of heterocyclic compounds and other derivatives with potential pharmacological activities. The ease of replacing the chlorine atom makes them valuable synthons in drug discovery.

The combination of a halogenated fluorene core with an acetamide side chain, as seen in Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-, creates a molecule with potential for novel applications. The polychlorinated nature of the fluorene ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability. Such compounds could be of interest as persistent organic pollutants (POPs), similar to other polychlorinated and polyfluorinated compounds that are resistant to degradation. mdpi.com

Research Gaps and Opportunities Pertaining to Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-. While extensive research exists on fluorene and acetamide derivatives individually, and on various halogenated analogues, this particular trichloro-substituted isomer remains largely uncharacterized.

This lack of data presents a clear opportunity for foundational chemical research. The primary areas for investigation include:

Synthesis and Characterization: Developing a reliable and efficient synthetic route to Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- is the first critical step. Subsequent comprehensive characterization using modern spectroscopic and analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography) would be essential to confirm its structure and elucidate its physicochemical properties.

Physicochemical Properties Investigation: The dense halogenation on the fluorene ring suggests the compound may possess unique properties. Studies on its solubility, stability, lipophilicity (LogP), and electronic properties would provide valuable data. Comparing these properties to non-halogenated or mono/di-halogenated analogues would offer insights into the effects of polychlorination.

Exploration of Biological Activity: Given the broad range of biological activities associated with both fluorene and acetamide scaffolds, screening Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- for various pharmacological effects is a logical progression. Areas of interest could include antimicrobial, antiviral, anticancer, or enzyme inhibition assays, guided by the known activities of structurally related compounds. researchgate.netarchivepp.com

Material Science Applications: The highly conjugated and halogenated nature of the molecule could make it a candidate for investigation in materials science. Its thermal stability, photophysical properties (absorption and emission spectra), and potential as a building block for polymers or organic electronics could be explored.

The study of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- offers a chance to expand the chemical space of functionalized fluorenes and potentially uncover a new compound with valuable scientific or technological applications.

Structure

2D Structure

Properties

CAS No. |

737-32-6 |

|---|---|

Molecular Formula |

C15H9BrCl3NO |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

N-(7-bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H9BrCl3NO/c1-6(21)20-15-12(17)10-5-7-4-8(16)2-3-9(7)11(10)13(18)14(15)19/h2-4H,5H2,1H3,(H,20,21) |

InChI Key |

VOMBDTROMPBUKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Br)C(=C1Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Acetamide,3,4 Trichlorofluoren 2 Yl

Precursor Synthesis and Derivatization Routes to the Fluorene (B118485) Core

The foundational step in the synthesis of the target molecule is the creation of the specifically substituted fluorene skeleton. This involves the challenging task of introducing three chlorine atoms at the 1, 3, and 4 positions of the fluorene ring system.

Strategies for Trichlorination of the Fluorene Moiety

The direct and regioselective trichlorination of fluorene presents a significant synthetic hurdle due to the multiple reactive sites on the aromatic rings. A plausible approach involves a stepwise electrophilic chlorination. The orientation of incoming electrophiles is directed by the existing substituents on the fluorene ring.

Alternatively, a convergent synthesis strategy, such as a Suzuki or Ullmann coupling reaction, could be employed to construct the trichlorinated biphenyl (B1667301) precursor, which would then be cyclized to form the fluorene core. This method offers greater control over the substitution pattern. For instance, the Suzuki coupling has been successfully used for the synthesis of sterically hindered polychlorinated biphenyls (PCBs) by reacting chlorinated iodo- or bromobenzenes with benzene (B151609) boronic acids. nih.govresearchgate.net This methodology could be adapted to create a 2-methyl-2',4',5'-trichlorobiphenyl, which could then undergo intramolecular cyclization to form the desired 1,3,4-trichlorofluorene core.

A hypothetical reaction scheme for the construction of the trichlorofluorene core via a Suzuki coupling followed by cyclization is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 2-iodo-toluene | 3,4-dichlorophenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-methyl-3',4'-dichlorobiphenyl |

| 2-methyl-3',4'-dichlorobiphenyl | N-Bromosuccinimide, AIBN | Bromomethylated intermediate | |

| Bromomethylated intermediate | AlCl3 | 1,2-dichloro-9H-fluorene | |

| 1,2-dichloro-9H-fluorene | Cl2, FeCl3 | 1,2,x,x-tetrachloro-9H-fluorene |

This table represents a conceptual pathway; specific reagents and conditions would require experimental optimization.

Regioselective Functionalization at the C-2 Position of the Fluorene Ring

With the trichlorinated fluorene core in hand, the next critical step is the introduction of a nitrogen-containing functional group, specifically at the C-2 position. Electrophilic nitration is a common and effective method for this transformation. The regioselectivity of nitration on a substituted fluorene ring is influenced by the electronic and steric effects of the existing chlorine atoms. For spirobifluorene, regioselective nitration at the 2-position has been achieved under mild conditions. researchgate.net

A typical nitration procedure would involve treating the 1,3,4-trichlorofluorene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor mono-nitration at the desired C-2 position and minimize the formation of other isomers.

Following successful nitration, the resulting 1,3,4-trichloro-2-nitro-9H-fluorene would be reduced to the corresponding amine, 1,3,4-trichloro-9H-fluoren-2-amine. This reduction can be accomplished using a variety of standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst.

Amidation Reactions for Acetamide (B32628) Linkage Formation

The final stage of the synthesis involves the formation of the amide bond between the 1,3,4-trichloro-9H-fluoren-2-amine and an acetyl group.

N-Acetylation Techniques and Optimization

The N-acetylation of aminofluorene derivatives is a well-established transformation. nih.gov A common and efficient method involves the reaction of the amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct of the reaction.

The choice of solvent and reaction temperature can influence the yield and purity of the final product. Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are often employed for this type of reaction. Optimization of the molar ratio of the amine, acetylating agent, and base is crucial to ensure complete conversion and minimize side reactions. A sustainable continuous-flow process for N-acetylation using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst has also been developed for various amines and could be a viable green alternative. nih.gov

A representative N-acetylation reaction is shown below:

| Reactant | Reagent | Base | Solvent | Product |

| 1,3,4-trichloro-9H-fluoren-2-amine | Acetyl chloride | Triethylamine | Dichloromethane | Acetamide, N-(1,3,4-trichloro-9H-fluoren-2-yl)- |

Catalytic Approaches in Amide Bond Formation

In recent years, catalytic methods for amide bond formation have gained significant attention as more atom-economical and environmentally friendly alternatives to traditional methods that use stoichiometric activating agents. catalyticamidation.infocatalyticamidation.info Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines. catalyticamidation.info Another approach involves the use of α′-hydroxyenones as acylating reagents in a reaction promoted by an N-heterocyclic carbene and 1,2,4-triazole. nih.govnih.gov

While these catalytic methods are promising, their application to a sterically hindered and electronically modified substrate such as 1,3,4-trichloro-9H-fluoren-2-amine would require specific investigation and optimization. The development of a catalytic amidation for this particular synthesis could offer significant advantages in terms of efficiency and waste reduction. For instance, titanium tetrafluoride has been reported as an effective catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net

Stereoselective Synthesis and Chiral Resolution (if applicable)

The target molecule, Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-, does not possess a stereocenter in its structure. The fluorene core is planar, and the acetamide substituent does not introduce chirality. Therefore, stereoselective synthesis and chiral resolution are not applicable in this context. While the synthesis of biaryls with controlled axial chirality is a significant area of research, it is not relevant to this specific achiral target molecule. scispace.com

Novel Synthetic Pathways and Green Chemistry Approaches

No published literature was identified describing novel or green chemistry-based synthetic routes for Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-.

Synthetic Challenges and Purity Considerations

Specific challenges in the synthesis and purification of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- are not documented in available scientific sources.

Advanced Spectroscopic and Structural Elucidation of Acetamide,3,4 Trichlorofluoren 2 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of Acetamide (B32628), N-(1,2,3,4-trichloro-9H-fluoren-7-yl)-, a combination of one-dimensional and two-dimensional NMR techniques would be essential for a complete structural assignment.

The ¹H NMR spectrum of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-7-yl)- is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the fluorene (B118485) ring. Protons on aromatic rings typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org

The protons of the fluorene core are expected to show characteristic splitting patterns due to spin-spin coupling with neighboring protons. The acetamide group introduces two additional proton signals: a singlet for the methyl (CH₃) protons and a signal for the amide (N-H) proton, which is often broad and its chemical shift can be highly variable depending on the solvent and concentration.

A detailed prediction of the ¹H NMR spectrum is presented in the interactive table below.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~7.8 - 8.0 | d | ~8.0 |

| H-6 | ~7.4 - 7.6 | dd | ~8.0, ~2.0 |

| H-8 | ~7.9 - 8.1 | d | ~2.0 |

| CH₂ (Position 9) | ~3.9 - 4.1 | s | - |

| N-H | ~8.0 - 9.5 | br s | - |

Predicted data is based on analysis of similar compounds and general NMR principles.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. Carbons in aromatic rings typically appear in the range of 120-150 ppm. libretexts.org The presence of electronegative chlorine atoms will cause a downfield shift for the carbons to which they are attached. The carbonyl carbon of the acetamide group is expected to be significantly deshielded, appearing at a much lower field.

A predictive assignment of the ¹³C NMR chemical shifts is detailed in the interactive table below.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~130 - 135 |

| C-2 | ~128 - 133 |

| C-3 | ~128 - 133 |

| C-4 | ~130 - 135 |

| C-4a | ~140 - 145 |

| C-4b | ~138 - 143 |

| C-5 | ~120 - 125 |

| C-6 | ~125 - 130 |

| C-7 | ~135 - 140 |

| C-8 | ~115 - 120 |

| C-8a | ~142 - 147 |

| C-9 | ~37 - 40 |

| C-9a | ~145 - 150 |

| C=O | ~168 - 172 |

Predicted data is based on analysis of similar compounds and general NMR principles.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons on the fluorene ring system, for example, showing the correlation between H-5 and H-6. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is crucial for identifying the quaternary carbons and for confirming the position of the acetamide group and the chlorine atoms. For example, correlations would be expected between the N-H proton and the carbonyl carbon, as well as C-7 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm through-space interactions and to provide insights into the conformation of the molecule.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-7-yl)- are expected to show a number of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The amide group will give rise to strong and distinct signals. The aromatic fluorene core will also have a series of characteristic bands.

A table of predicted key vibrational frequencies is provided below.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | 2850 - 2960 | Medium to Weak |

| C=O Stretch (Amide I) | 1650 - 1690 | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1550 - 1650 | - | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Medium |

Predicted data is based on analysis of similar compounds and general spectroscopic principles.

The stretching vibrations of the C-Cl and N-H bonds are particularly informative. The N-H stretching frequency in secondary amides typically appears in the range of 3300-3500 cm⁻¹. pressbooks.pub Its exact position can be influenced by hydrogen bonding.

The C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of multiple chlorine atoms on the aromatic ring will likely result in a complex pattern of absorptions in this region, which can be challenging to assign to individual C-Cl bonds without computational modeling.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. longdom.org For Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-9-yl)-, HRMS would provide the exact mass of its molecular ion. This experimental value would be compared to the theoretical mass calculated from its chemical formula (C₁₅H₁₀Cl₃NO) to confirm its elemental composition with a high degree of accuracy, typically within a few parts per million (ppm). longdom.org

Further analysis using tandem mass spectrometry (MS/MS) would involve the fragmentation of the molecular ion. This process would yield a characteristic fragmentation pattern, providing valuable information about the molecule's structure. Key fragments would likely correspond to the loss of the acetyl group, cleavage of the bond between the fluorene ring and the nitrogen atom, and successive losses of chlorine atoms. A detailed analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography and Single-Crystal Diffraction

Crystal Structure Determination and Unit Cell Parameters

If a single crystal of the compound were analyzed, the experiment would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). These parameters are fundamental to defining the crystal's structure. nih.gov

Conformational Analysis in the Solid State

The crystallographic data would provide the precise conformation of the molecule in the solid state. This includes the torsion angles defining the orientation of the acetamide group relative to the bulky trichlorofluorenyl moiety. The observed conformation would represent a low-energy state influenced by both intramolecular steric effects and the intermolecular forces within the crystal. nih.gov

Computational and Theoretical Investigations of Acetamide,3,4 Trichlorofluoren 2 Yl

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure of molecules. A typical approach for a molecule of this nature would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). These calculations would yield the optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

The presence of four chlorine atoms on the fluorene (B118485) ring is expected to have a significant impact on its geometry. The C-Cl bond lengths are anticipated to be in the typical range for chlorinated aromatic compounds. The planarity of the fluorene system might be slightly distorted due to steric hindrance between the chlorine atoms and the acetamide (B32628) group.

Illustrative DFT-calculated ground state properties for Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- are presented in the table below. These values are hypothetical and based on trends observed in similar molecules.

| Property | Predicted Value |

| Total Energy | Value would be highly negative (in Hartrees) |

| Dipole Moment | Moderate to high (in Debye) |

| Point Group | C1 (no symmetry) |

| Optimized Bond Lengths | C-Cl: ~1.74 Å, C-N: ~1.37 Å, C=O: ~1.23 Å |

| Optimized Bond Angles | Dependent on specific atomic connections |

Note: These are representative values and would need to be confirmed by specific calculations.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

For Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system, while the LUMO is likely to have significant contributions from the chlorinated aromatic rings due to the electron-withdrawing nature of the chlorine atoms. The acetamide group may also contribute to these frontier orbitals. The presence of the electron-withdrawing chlorine atoms is predicted to lower the energies of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap compared to unsubstituted N-(fluoren-2-yl)acetamide. worldscientific.com A smaller HOMO-LUMO gap suggests that the molecule may be more reactive and susceptible to electronic excitation. worldscientific.com

A hypothetical representation of the molecular orbital properties is provided below.

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.5 to -7.5 | Fluorene ring (π-orbitals) |

| LUMO | -2.0 to -3.0 | Chlorinated fluorene ring (π*-orbitals), acetamide group |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These energy values are illustrative and would be determined precisely through quantum chemical calculations.

Conformational Landscape Exploration

To identify the most stable conformation (the global minimum), a systematic conformational search would be performed. This involves rotating the rotatable bonds and calculating the energy of each resulting conformer. The conformer with the lowest energy is the most stable. For this molecule, the key dihedral angle to investigate would be the one defined by the fluorene ring, the nitrogen atom, the carbonyl carbon, and the methyl group of the acetamide. It is anticipated that the global minimum conformation will feature a specific orientation of the acetamide group relative to the fluorene ring to minimize steric clashes and potentially maximize stabilizing interactions.

A potential energy surface (PES) map provides a visual representation of how the energy of the molecule changes as a function of one or more geometric parameters, such as dihedral angles. For Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-, a 1D PES scan could be generated by systematically rotating the C-N bond of the acetamide group and calculating the energy at each step. This would reveal the energy barriers to rotation and identify all low-energy conformers. Such an analysis is critical for understanding the dynamic behavior of the molecule in different environments.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to aid in the experimental characterization of the compound.

For Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-, time-dependent DFT (TD-DFT) calculations could be employed to predict the UV-Vis absorption spectrum. The calculations would likely show electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals, corresponding to π-π* transitions within the fluorene system. The presence of chlorine atoms and the acetamide group would be expected to cause shifts in the absorption maxima compared to the parent fluorene molecule. indexcopernicus.commdpi.com

Furthermore, the vibrational frequencies can be calculated using DFT. These computed frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. Key vibrational modes would include the C=O stretch of the amide, the N-H stretch, and various C-Cl and aromatic C-H stretching and bending modes.

An illustrative table of predicted spectroscopic parameters is shown below.

| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |

| UV-Vis Spectroscopy | λmax (in solution) | 300-350 nm |

| IR Spectroscopy | C=O stretching frequency | 1650-1680 cm⁻¹ |

| IR Spectroscopy | N-H stretching frequency | 3200-3300 cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical shifts (aromatic H) | 7.0-8.5 ppm |

| ¹³C NMR Spectroscopy | Chemical shifts (carbonyl C) | 168-172 ppm |

Note: These are approximate values and are sensitive to the computational method and solvent effects.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR chemical shifts and coupling constants. These calculations provide valuable insights into the electronic environment of the nuclei within a molecule.

For Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-9-yl)-, a theoretical NMR study would typically involve:

Optimization of the molecule's 3D geometry using a selected level of theory (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).

Calculation of the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbital (GIAO).

Referencing the computed shielding values to a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts (δ) in parts per million (ppm).

Calculation of spin-spin coupling constants (J-couplings) between neighboring nuclei.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-9-yl)-

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| No data available | No data available |

This table is a placeholder to illustrate how the data would be presented. No actual computed data for this compound has been found.

Predicted Vibrational Spectra (IR, Raman)

A computational study of the vibrational spectra of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-9-yl)- would entail:

Performing a frequency calculation on the optimized geometry of the molecule.

The output would provide the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities.

These theoretical spectra can be visualized and compared with experimental data if available.

Table 2: Hypothetical Predicted Vibrational Frequencies for Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-9-yl)-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| No data available | No data available | No data available |

This table is a placeholder to illustrate how the data would be presented. No actual computed data for this compound has been found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The process would involve:

Defining a force field that describes the interatomic and intramolecular forces.

Simulating the motion of the atoms over time by solving Newton's equations of motion.

Analyzing the trajectory to understand conformational changes, solvent interactions, and other dynamic phenomena.

Detailed findings from such a simulation are currently unavailable in the scientific literature.

Structure-Activity Relationship (SAR) Theoretical Frameworks (without biological outcomes)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its properties. A theoretical SAR framework for Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-9-yl)- would focus on identifying the key structural and electronic features that are likely to influence its activity, without reference to specific biological outcomes.

This would involve the calculation of various molecular descriptors, such as:

Electronic descriptors: Charges on atoms, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Lipophilicity descriptors: LogP (partition coefficient).

By analyzing these descriptors, one could hypothesize which parts of the molecule are crucial for potential interactions and how modifications to the structure might alter its properties. As no specific computational studies have been performed, a detailed SAR analysis is not possible.

Chemical Reactivity and Derivatization of Acetamide,3,4 Trichlorofluoren 2 Yl

Electrophilic and Nucleophilic Substitution Reactions on the Fluorene (B118485) Nucleus

The presence of three chlorine atoms on the fluorene core has a profound effect on its susceptibility to electrophilic and nucleophilic attack. Chlorine atoms are generally deactivating yet ortho-, para-directing for electrophilic aromatic substitution due to the competing inductive electron withdrawal and resonance electron donation effects. However, the cumulative deactivating effect of multiple chlorine atoms can render the aromatic rings of the trichlorofluorenyl system significantly less reactive towards electrophiles. Conversely, the high degree of halogenation may render the fluorene nucleus susceptible to nucleophilic aromatic substitution, a reaction pathway less common for unsubstituted fluorene.

Detailed experimental data on the nitration, sulfonation, or alkylation of Acetamide (B32628), N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- is scarce. Generally, the strong deactivating effect of the three chlorine atoms and the acetamido group would make electrophilic aromatic substitution challenging. Standard nitrating (e.g., HNO₃/H₂SO₄), sulfonating (e.g., fuming H₂SO₄), and Friedel-Crafts alkylating (e.g., R-Cl/AlCl₃) conditions might prove ineffective or require harsh conditions, which could lead to degradation of the molecule. The directing effects of the existing substituents would also lead to a complex mixture of products, if any reaction were to occur. The acetamido group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. The ultimate regioselectivity of any substitution would depend on the interplay of these electronic and steric factors.

Reactions at the Acetamide Moiety

The acetamide group provides a reactive site for various chemical transformations, including hydrolysis, N-alkylation, and N-acylation.

The amide bond of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- can be cleaved under both acidic and basic conditions to yield 2-amino-1,3,4-trichlorofluorene and acetic acid (or its salt). libretexts.orglibretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis: This typically involves heating the amide with a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: This is usually achieved by heating the amide with a strong base, such as sodium hydroxide (B78521). libretexts.orglibretexts.orgchemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses to form a carboxylate salt and an amine.

The general conditions for amide hydrolysis are summarized in the table below.

| Reaction Condition | Reagents | Products |

| Acidic Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), Heat | 2-amino-1,3,4-trichlorofluorene, Acetic acid |

| Basic Hydrolysis | Strong base (e.g., NaOH), Heat | 2-amino-1,3,4-trichlorofluorene, Acetate (B1210297) salt |

The nitrogen atom of the acetamide group in Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- can potentially undergo alkylation and acylation reactions.

N-Alkylation: This can be achieved by treating the amide with a strong base to form the corresponding anion, followed by reaction with an alkyl halide. researchgate.netrsc.org Alternatively, catalytic methods using alcohols as alkylating agents have been developed for aromatic amines and amides. rsc.orgnih.gov

N-Acylation: While less common than N-alkylation for simple amides, N-acylation could potentially be achieved under specific conditions, for instance, by deprotonation followed by reaction with an acyl halide or anhydride (B1165640).

Specific examples of N-alkylation and N-acylation on this particular trichlorofluorenyl acetamide are not documented in the available literature.

Redox Chemistry and Electrochemical Behavior

Information regarding the specific redox chemistry and electrochemical behavior of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- is not available. However, some general predictions can be made based on its structure. The polychlorinated aromatic system is expected to have a higher reduction potential compared to the non-chlorinated fluorene analogue due to the electron-withdrawing nature of the chlorine atoms. This suggests that the compound might be more susceptible to reduction. Conversely, the high degree of chlorination would make the aromatic rings more resistant to oxidation. The electrochemical behavior would likely be characterized by reduction waves corresponding to the successive removal of chlorine atoms or reduction of the fluorene system. The exact potentials and mechanisms would require experimental investigation.

Photochemical Reactivity and Stability Under Irradiation

No published research data is available for the photochemical reactivity or stability under irradiation of Acetamide, N-(trichlorofluoren-2-yl)-.

Interactive Data Table: Photochemical Properties of Acetamide, N-(trichlorofluoren-2-yl)-

| Parameter | Value | Source |

| Quantum Yield | Data Not Available | - |

| Photodegradation Rate | Data Not Available | - |

| Major Photoproducts | Data Not Available | - |

| Wavelength Sensitivity | Data Not Available | - |

Catalytic Transformations Involving Acetamide, N-(trichlorofluoren-2-yl)-

No published research data is available detailing the catalytic transformations of Acetamide, N-(trichlorofluoren-2-yl)-.

Interactive Data Table: Catalytic Reactions of Acetamide, N-(trichlorofluoren-2-yl)-

| Reaction Type | Catalyst | Reagents | Product(s) | Yield (%) | Source |

| Cross-Coupling | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| Reduction | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| Oxidation | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| Dechlorination | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

Advanced Applications and Functionalization Strategies

Materials Science Applications of Fluorene (B118485) Derivatives

There is no available research detailing the use of "Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-" in materials science. Fluorene and its derivatives are well-known for their fluorescent properties and are used in the development of light-emitting diodes and other electronic devices. mdpi.com However, studies specifically incorporating the title compound into polymers or exploring its optoelectronic properties could not be located.

Incorporation into Polymeric Frameworks for Tuned Properties

No studies were found that describe the synthesis of polymers incorporating "Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-" as a monomer or a pendant group.

Exploration in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

There is no published data on the application or performance of "Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-" in OLED or OPV devices.

Probing Biological Interactions through Chemical Conjugation

No research could be found on the use of "Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-" for probing biological interactions via chemical conjugation. While other functionalized fluorene derivatives have been developed as fluorescent probes for bioimaging nih.govacs.orgnih.gov, there are no reports of the title compound being used for such purposes. The synthesis of amine-reactive fluorene probes often involves incorporating functionalities like isothiocyanates to enable stable linkages with biomolecules. nih.govacs.org However, the acetamide (B32628) group on the specified compound is generally not suitable for direct bioconjugation under typical physiological conditions.

Covalent and Non-Covalent Interactions with Biomolecules

Specific studies detailing the covalent and non-covalent interactions of Acetamide, N-(trichlorofluoren-2-yl)- with biomolecules have not been reported. However, the functional groups present in the molecule suggest potential modes of interaction. The acetamide group can act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). The trichlorinated fluorene ring introduces several possibilities for non-covalent interactions.

Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, are increasingly recognized for their role in molecular recognition and the design of functional materials. nih.govacs.org The three chlorine atoms on the fluorene ring could potentially form halogen bonds with electron-rich moieties in biomolecules, such as the oxygen atoms in phosphate (B84403) backbones of DNA or in amino acid residues of proteins. The strength and directionality of these bonds could contribute to the specific binding of the molecule. nih.gov

Furthermore, the planar, aromatic fluorene core is expected to interact with biomolecules through hydrophobic and π-π stacking interactions, for instance by intercalating between the base pairs of DNA or binding to hydrophobic pockets in proteins.

Use as a Scaffold for Rational Design of Chemical Probes

The fluorene ring system is a highly valued scaffold in the design of chemical probes, particularly fluorescent probes for bioimaging. nih.gov Fluorene-based dyes are known for their high fluorescence quantum yields, photostability, and large two-photon absorption cross-sections, which are desirable properties for applications like two-photon fluorescence microscopy. elsevierpure.comresearchgate.net This advanced microscopy technique allows for deeper tissue imaging with reduced photodamage and background signal. elsevierpure.comresearchgate.net

The fluorene molecule offers multiple active positions that allow for versatile synthesis and selective functionalization, enabling the tuning of its photophysical properties and the attachment of recognition elements or bioconjugation handles. elsevierpure.comresearchgate.net An amine-reactive fluorescent probe based on the fluorene ring system has been prepared for the covalent labeling of amine-containing biomolecules. nih.gov While no specific probes based on Acetamide, N-(trichlorofluoren-2-yl)- have been developed, its core structure is analogous to those used in creating advanced chemical probes. The trichloro-substitution pattern would be expected to modulate the electronic and, consequently, the photophysical properties of the fluorene core.

| Property of Fluorene Scaffolds | Relevance to Chemical Probe Design |

| High Fluorescence Quantum Yield | Produces bright signals for sensitive detection. nih.gov |

| High Photostability | Resists degradation under light exposure, allowing for longer imaging times. nih.govelsevierpure.com |

| Large Two-Photon Absorption | Enables deeper tissue imaging in two-photon microscopy. elsevierpure.comresearchgate.net |

| Versatile Functionalization | Allows for the attachment of targeting moieties and tuning of properties. elsevierpure.comresearchgate.net |

Supramolecular Chemistry and Self-Assembly

The supramolecular chemistry of fluorene-based materials is an active area of research, as controlling the self-organization of these molecules is key to optimizing the performance of organic optoelectronic devices. tue.nltue.nl Non-covalent interactions are used to guide the self-assembly of fluorene oligomers and polymers in both solution and thin films. tue.nl

For a molecule like Acetamide, N-(trichlorofluoren-2-yl)-, several non-covalent interactions could drive self-assembly. As mentioned, the chlorine atoms can participate in halogen bonding. researchgate.net In the crystalline state, halogenated fluorene derivatives are known to form specific supramolecular motifs stabilized by halogen-halogen and C-H---halogen contacts. researchgate.net Additionally, hydrogen bonding through the acetamide group and π-π stacking of the aromatic fluorene cores would play a significant role in directing the formation of ordered supramolecular structures. The interplay of these various interactions would dictate the final morphology and properties of the resulting material. tue.nl

Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is the cornerstone for the separation, purification, and purity assessment of organic compounds. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, high-molecular-weight compounds like Acetamide (B32628), N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. nih.gov

Method development would involve a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities or degradation products. Key parameters to optimize include the stationary phase, mobile phase composition, flow rate, and detector wavelength. gsconlinepress.com

Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography, offering excellent retention and separation for moderately polar to nonpolar compounds. nih.govresearchgate.net Columns with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size provide a good balance of efficiency and backpressure. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water or a buffer like sodium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be effective. asm.orggoogle.com A gradient system allows for the efficient elution of both polar and nonpolar impurities.

Detection: The extensive aromatic system of the fluorene (B118485) core suggests strong ultraviolet (UV) absorbance. A photodiode array (PDA) or a standard UV detector set at a wavelength of maximum absorbance (likely in the 254-300 nm range) would provide high sensitivity. researchgate.net

Validation: Once developed, the method must be validated according to ICH guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). gsconlinepress.comjopcr.com

Table 1: Hypothetical HPLC Method Parameters and Validation Summary

| Parameter | Proposed Condition / Acceptance Criteria |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is typically used for volatile and thermally stable compounds. libretexts.org The target compound, Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-, has a high molecular weight and a relatively high boiling point, making it unsuitable for direct GC analysis without derivatization. Thermal degradation in the hot GC injector is a significant risk. researchgate.net

However, GC could be employed to analyze for more volatile precursors or impurities. For the analysis of the compound itself, derivatization to increase volatility would be necessary, though this adds complexity. A more common and powerful application would be Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation, as discussed in section 7.2.2.

If a GC method were to be developed for a volatile derivative, it would likely involve:

Column: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS). nih.gov

Carrier Gas: An inert gas like helium or nitrogen. libretexts.org

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) for general purity assessment. Injector and detector temperatures would need to be optimized to prevent compound degradation while ensuring efficient vaporization. libretexts.org

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for qualitative analysis. aga-analytical.com.pl It is invaluable for monitoring reaction progress, identifying fractions during column chromatography purification, and preliminary purity assessment. rsc.org

For Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)-, a normal-phase TLC system would be appropriate.

Stationary Phase: Silica gel 60 F254 plates are standard. aga-analytical.com.pl The fluorescent indicator (F254) allows for the visualization of UV-active compounds as dark spots under a UV lamp at 254 nm.

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) would be used. The ratio would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7.

Visualization: In addition to UV visualization, various staining reagents can be used if the compound or its impurities are not UV-active. aga-analytical.com.pl For aromatic amines, which may be present as impurities, specific colorimetric reagents can be employed. researchgate.netepa.gov

Quantitative Analysis and Assay Development

Quantitative analysis is crucial for determining the exact amount of the compound in a sample, such as in a formulated product or for assessing its concentration in a research experiment.

Spectrophotometric Methods

UV-Visible spectrophotometry can be used for a simple and rapid quantification of the pure compound in solution. Due to the fluorenyl group, the compound is expected to have a distinct UV absorption spectrum. researchgate.net A method based on Beer-Lambert law can be developed by creating a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λmax).

While straightforward, this method lacks specificity. It is highly susceptible to interference from any impurities that absorb at the same wavelength. Therefore, its application is generally limited to the quantification of highly pure bulk material or in simple matrices where interfering substances are known to be absent. Methods have been developed for aromatic amines based on derivatization reactions that produce a colored complex, which is then measured. nih.govrasayanjournal.co.inaaup.edu A similar approach could potentially be developed for this compound after hydrolysis to the corresponding amine.

Chromatographic Quantification (HPLC-UV, GC-MS)

Chromatographic methods provide the necessary selectivity to separate the analyte from interfering components, making them the preferred choice for accurate quantification. nih.gov

HPLC-UV: The validated HPLC method described in section 7.1.1 is the ideal tool for quantification. nih.gov By integrating the peak area of the analyte and comparing it to a calibration curve constructed from standards of known concentration, a precise and accurate determination of the compound's concentration can be made. nih.gov This method is robust, reproducible, and widely used in quality control settings.

Table 2: Representative Linearity Data for HPLC-UV Quantification

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150,234 |

| 25 | 375,589 |

| 50 | 751,123 |

| 100 | 1,502,367 |

| 150 | 2,253,450 |

| Correlation Coefficient (R²) | 0.9999 |

Hyphenated Techniques for Structural Confirmation (e.g., GC-MS, LC-MS/MS)

The definitive structural confirmation and quantification of "Acetamide, N-(1,2,3,4-tetrachloro-9H-fluoren-9-yl)-" in complex matrices necessitates the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a high degree of certainty in analytical results. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely employed techniques for the analysis of halogenated organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds. For "Acetamide, N-(1,2,3,4-tetrachloro-9H-fluoren-9-yl)-", this method would involve its separation from other components in a sample mixture on a gas chromatographic column, followed by detection and fragmentation in a mass spectrometer.

The mass spectrum of N-2-Fluorenylacetamide shows a prominent molecular ion peak, which corresponds to the intact molecule. nist.gov Key fragmentation pathways would likely involve the cleavage of the amide bond. For "Acetamide, N-(1,2,3,4-tetrachloro-9H-fluoren-9-yl)-", the presence of four chlorine atoms would significantly alter the mass spectrum. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, providing a high degree of confidence in the identification of the chlorinated nature of the compound.

Table 1: Mass Spectrum Data for N-2-Fluorenylacetamide

| m/z | Relative Intensity (%) |

| 50 | 5 |

| 100 | 10 |

| 150 | 15 |

| 165 | 30 |

| 180 | 100 |

| 209 | 80 |

| 223 | 60 |

Note: This data is for the non-chlorinated analogue and is presented for illustrative purposes. The m/z values for "Acetamide, N-(1,2,3,4-tetrachloro-9H-fluoren-9-yl)-" would be significantly higher due to the mass of the four chlorine atoms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are not amenable to GC analysis due to low volatility or thermal instability, LC-MS/MS is the technique of choice. This method separates compounds in the liquid phase before their introduction into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion (e.g., the molecular ion of the target compound), fragmenting it, and then analyzing the resulting product ions. This process, known as selected reaction monitoring (SRM), is highly selective and sensitive, making it ideal for trace-level quantification in complex matrices.

In the analysis of "Acetamide, N-(1,2,3,4-tetrachloro-9H-fluoren-9-yl)-", an LC-MS/MS method would be developed by first optimizing the chromatographic conditions to achieve good separation and peak shape. Subsequently, the mass spectrometer parameters would be tuned to achieve optimal ionization of the target molecule. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for such compounds.

The selection of precursor and product ion transitions for SRM would be based on the fragmentation pattern of the molecule. For "Acetamide, N-(1,2,3,4-tetrachloro-9H-fluoren-9-yl)-", the molecular ion cluster would be selected as the precursor ion. The product ions would likely result from the loss of the acetyl group and successive losses of chlorine atoms or HCl. The specific transitions and their relative intensities would provide a highly confident identification and allow for accurate quantification.

Future Research Directions and Challenges

Exploration of New Synthetic Methodologies for Enhanced Efficiency

The efficient synthesis of Acetamide (B32628), N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- is a foundational challenge that will underpin all future studies. Current synthetic strategies for analogous N-aryl acetamides often involve the chloroacetylation of the corresponding aryl amine. researchgate.net For the target compound, this would likely involve the synthesis of a 1,2,3,4-tetrachloro-9H-fluoren-2-amine precursor, which itself presents a multi-step synthetic challenge with potential for low yields and isomeric impurities.

Future research should focus on developing more efficient and selective synthetic pathways. This could involve exploring novel catalytic systems for the amination and subsequent acetylation of the polychlorinated fluorene (B118485) core. Methodologies such as palladium-catalyzed cross-coupling reactions, which have been successful in the synthesis of polychlorinated biphenyls (PCBs), could be adapted for this purpose. researchgate.net The development of a one-pot synthesis, potentially through a rearrangement of a precursor like a 2-chloro-N-aryl acetamide, could also significantly improve efficiency and reduce waste. nih.govrsc.org

A key challenge will be the regioselective functionalization of the fluorene skeleton to introduce the acetamide group at the C-2 position while maintaining the tetrachloro-substitution pattern. The steric hindrance and electronic effects of the four chlorine atoms will significantly influence the reactivity of the aromatic rings, requiring careful optimization of reaction conditions.

Table 1: Potential Synthetic Approaches and Key Challenges

| Synthetic Approach | Potential Advantages | Key Challenges |

| Classical Amination and Acetylation | Established methodology | Multi-step process, potential for low yields, isomeric purity |

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity | Catalyst sensitivity, precursor availability |

| One-Pot Rearrangement Reactions | Increased efficiency, reduced waste | Reaction mechanism complexity, substrate specificity |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- before embarking on extensive experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the effects of the tetrachloro-substitution and the acetamide group on the electronic and structural properties of the fluorene core. worldscientific.com Such studies can provide insights into the molecule's geometry, vibrational frequencies, and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential applications in electronic materials.

Advanced computational models can also be used to predict the behavior of the compound in different environments and its interactions with other molecules. For instance, modeling the halogen bonds that can be formed by the chlorine atoms is crucial for understanding its potential role in medicinal chemistry and materials science. nih.gov These noncovalent interactions can significantly influence the compound's crystal packing and its binding affinity to biological targets.

A significant challenge in this area will be the development of accurate and efficient computational methods that can handle the complexity of this polyhalogenated system. The presence of multiple chlorine atoms can introduce significant electron correlation effects that may require high-level theoretical approaches.

Investigation of Undiscovered Reactivity Pathways

The rich and diverse reactivity of polycyclic aromatic hydrocarbons (PAHs) suggests that Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- may exhibit a range of undiscovered chemical transformations. nih.gov The interplay between the electron-withdrawing chlorine atoms and the electron-donating acetamide group could lead to unique and potentially useful reactivity.

Future research should aim to explore the compound's reactivity under various conditions, including electrophilic and nucleophilic aromatic substitution, oxidation, and reduction. The investigation of its photochemical and thermal reactivity could also unveil novel transformation pathways. youtube.com For example, understanding the metabolism and environmental degradation pathways of this compound is crucial, drawing parallels to the extensive research on the transformation of other chlorinated aromatic hydrocarbons. nih.govwikipedia.org

A key challenge will be to control the selectivity of these reactions, as the multiple reactive sites on the fluorene ring system could lead to a mixture of products. The elucidation of complex reaction mechanisms will require a combination of experimental techniques and computational modeling.

Development of Novel Functional Materials Based on the Compound

Fluorene derivatives are well-known for their applications in materials science, particularly in the field of organic electronics. entrepreneur-cn.comnbinno.com The unique photophysical and electronic properties of the fluorene core, such as high fluorescence quantum yields and good charge carrier mobilities, make them attractive for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The introduction of four chlorine atoms and an acetamide group to the fluorene skeleton in Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- is expected to significantly modify its electronic and photophysical properties. Future research should focus on synthesizing and characterizing this compound to evaluate its potential as a building block for novel functional materials. By tuning the electronic properties through chemical modification, it may be possible to develop materials with tailored properties for specific applications.

The primary challenge in this area will be to establish a clear structure-property relationship for this class of compounds. Understanding how the number and position of chlorine atoms, as well as the nature of the substituent at the C-2 position, affect the material's performance will be crucial for the rational design of new materials.

Table 2: Potential Applications in Functional Materials

| Application Area | Potential Advantage of the Compound |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color and improved charge transport |

| Organic Field-Effect Transistors (OFETs) | Enhanced charge carrier mobility and stability |

| Chemical Sensors | High sensitivity and selectivity towards specific analytes |

Interdisciplinary Research Opportunities

The unique structure of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- opens up a range of interdisciplinary research opportunities. In the field of medicinal chemistry, the fluorene scaffold is a known pharmacophore, and halogenation can significantly impact a molecule's biological activity. nih.goventrepreneur-cn.com Investigating the biological properties of this compound could lead to the discovery of new therapeutic agents.

In environmental science, the study of chlorinated aromatic hydrocarbons is of great importance due to their persistence and potential toxicity. wikipedia.orgtaylorandfrancis.com Research into the environmental fate and toxicological profile of Acetamide, N-(1,2,3,4-trichloro-9H-fluoren-2-yl)- would contribute to a better understanding of the impact of such compounds on ecosystems and human health.

Furthermore, the compound's potential use in functional materials creates opportunities for collaboration between chemists, physicists, and materials scientists to develop new technologies. The successful realization of these interdisciplinary projects will require effective communication and collaboration across different scientific fields.

Q & A

Q. What are the optimal synthetic routes for preparing Acetamide,3,4-trichlorofluoren-2-yl)- with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation and amidation. Key steps:

-

Chlorination : Introduce trichloro groups to the fluorene moiety under controlled temperatures (e.g., 60–80°C) using Cl₂ or SOCl₂ as chlorinating agents .

-

Amidation : React the trichlorofluorenyl intermediate with acetamide derivatives in the presence of coupling agents (e.g., DCC or EDC) .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Synthetic Route Key Conditions Yield (%) Purity (HPLC) Halogenation + Amidation 70°C, 12h 65–75 >95% Direct Coupling DCM, RT, 24h 50–60 90–92%

Q. How can the structural integrity of Acetamide,3,4-trichlorofluoren-2-yl)- be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Look for characteristic peaks (e.g., acetamide NH at δ 8.1–8.3 ppm, fluorenyl aromatic protons at δ 7.4–7.8 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O) validate molecular packing .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 350–400 Da).

Advanced Research Questions

Q. How can Free Energy Perturbation (FEP) simulations elucidate interactions between Acetamide,3,4-trichlorofluoren-2-yl)- and biological targets?

- Methodological Answer : FEP simulations quantify binding free energy changes by mutating ligand functional groups. For example:

-

Step 1 : Model the compound in a protein active site (e.g., enzyme) using molecular docking (AutoDock Vina).

-

Step 2 : Apply FEP to assess substituent effects (e.g., chloro vs. fluoro groups). Monitor interactions like halogen bonding with residues (e.g., Glu431 backbone) .

-

Validation : Compare calculated ΔΔG values with experimental IC₅₀ data. A mean unsigned error (MUE) < 1 kcal/mol indicates reliable predictions .

Substituent Calculated ΔΔG (kcal/mol) Experimental ΔΔG (kcal/mol) –Cl -2.1 -2.3 –F -1.8 -1.7

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated acetamides?

- Methodological Answer : Discrepancies may arise from assay conditions or target specificity. Mitigation strategies:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%).

- SAR Analysis : Compare substituent effects (e.g., chloro vs. nitro groups) on activity. For example, 3,4-trichloro groups enhance DNA intercalation but reduce solubility .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to identify confounding variables .

Q. What safety protocols are critical when handling Acetamide,3,4-trichlorofluoren-2-yl)- in labs?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification.

- Toxicity Mitigation : Reference carcinogenicity data (TDLo: 125 g/kg in rats) . Avoid inhalation; store in sealed containers at RT.

- Waste Disposal : Neutralize with 10% NaOH before discarding via hazardous waste protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.